molecular formula C9H16N2 B1587475 1-Hexylimidazole CAS No. 33529-01-0

1-Hexylimidazole

Cat. No. B1587475
CAS RN: 33529-01-0
M. Wt: 152.24 g/mol
InChI Key: KGWVFQAPOGAVRF-UHFFFAOYSA-N
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Description

1-Hexylimidazole, also known as 1-hexyl-2-imidazole, is an aliphatic heterocyclic compound with the molecular formula C7H13N3. It is a colorless liquid that is soluble in water and organic solvents, and is used in a variety of industrial and research applications. 1-Hexylimidazole has been studied for its properties as a ligand for metal ions, its ability to form hydrogen bonds, and its potential as a fuel additive. In addition, it has been used as a reagent in the synthesis of various organic compounds.

Scientific Research Applications

Pharmacological Activity and COX-2 Inhibition

1-Hexylimidazole and its derivatives, specifically 1,5-diarylimidazoles, have been studied for their potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These compounds have shown significant in vitro and in vivo activity, leading to the development of potential pharmaceuticals like UR-8880 for clinical trials (Almansa et al., 2003).

Drug Metabolizing Enzyme Activity

1-Hexylimidazole compounds have been observed to inhibit liver microsomal drug oxidations. This inhibition affects enzymes like aminopyrine demethylase, which plays a role in drug metabolism, thus extending the effects of drugs like hexobarbitone in mice (Palmer & Cawthorne, 1974).

Synthesis of Acetylated Bioactive Compounds

1-Hexylimidazole derivatives are utilized in the synthesis of acetylated compounds. Specifically, 1-acetylimidazole, combined with certain catalysts, has shown high regioselectivity and yield in the acetylation of primary hydroxyl and amino groups, which is significant for the development of bioactive molecules (Nardi et al., 2017).

Flammability and Decomposition Hazards

In industrial applications, 1-hexylimidazole compounds like 1-hexyl-3-methylimidazolium chloride have been shown to pose increased flammability hazards at high temperatures. This is due to their chemical decomposition, which releases flammable gases and decreases the flash point (Liaw et al., 2019).

Cancer Drug Delivery Systems

A class of N-linked imidazoles, including derivatives of 1-hexylimidazole, has been explored as pH-sensitive, cleavable linkers in cancer drug delivery systems. These compounds exhibit accelerated hydrolysis in mild acidic conditions, making them suitable for controlled release of anticancer agents (Kong et al., 2007).

Anticancer and Antiproliferative Activity

Some sulfur-containing analogs of 1-hexylimidazole have shown selectivity towards certain cancer cells, like laryngeal cancer cells. They induce apoptosis and cell cycle arrest, highlighting their potential in cancer therapy (Haridevamuthu et al., 2023).

properties

IUPAC Name

1-hexylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-2-3-4-5-7-11-8-6-10-9-11/h6,8-9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWVFQAPOGAVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187175
Record name 1H-Imidazole, 1-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexylimidazole

CAS RN

33529-01-0
Record name 1H-Imidazole, 1-hexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033529010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 1-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexylimidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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